3-[(4-Fluorophenyl)methyl]azetidine
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Overview
Description
The compound "3-[(4-Fluorophenyl)methyl]azetidine" is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of a fluorine atom can significantly alter the physical, chemical, and biological properties of organic molecules, making fluorinated azetidines particularly interesting as building blocks for drug discovery .
Synthesis Analysis
The synthesis of fluorinated azetidines often involves strategies such as bromofluorination of alkenyl azides followed by reduction and cyclization to yield the desired azaheterocycles . For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a related compound, includes bromofluorination, reduction of the imino bond, ring closure, and protective group manipulation . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines involves bromofluorination, reduction to amines, and cyclization . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be elucidated using techniques such as X-ray diffraction . For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined by X-ray diffraction, revealing its crystalline form and molecular geometry . The molecular geometry of azetidine derivatives can have a significant impact on their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, which are essential for their transformation into biologically active molecules. The introduction of fluorine into azetidine rings can be achieved through fluorocyclization, a strategy that has been applied to construct four-membered heterocycles like oxetanes and azetidines . The presence of electron-donating groups can facilitate the cyclization process, as demonstrated in the synthesis of 3-functionalized oxetanes and azetidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. Fluorinated azetidines, such as those described in the synthesis of 3-fluoroazetidinecarboxylic acids, are designed to be stable and resistant to cleavage under physiological conditions, which is crucial for their potential therapeutic applications . The introduction of fluorine can also affect the lipophilicity, metabolic stability, and binding affinity of these compounds, making them valuable in drug design .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant potentials. These compounds displayed moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential as medicinal agents with antioxidant properties (Nagavolu et al., 2017).
Antiviral Activity : Azetidine analogues have shown marked activity against influenza A H2N2 virus, demonstrating the importance of the azetidine structure in developing potent antiviral agents (Zoidis et al., 2003).
S1P1 Receptor Agonists : A benzofuran-based S1P1 agonist with a 3-[(4-fluorophenyl)methyl] azetidine structure has shown significant efficacy in a mouse model of relapsing multiple sclerosis (MS), suggesting its potential for clinical development (Saha et al., 2011).
Antibacterial and Anticancer Properties : Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and tested for their antimicrobial and anti-proliferative activity, revealing promising antibacterial and anticancer effects (Rajulu et al., 2014).
Chemical Synthesis and Applications
Flexible and Stereoselective Synthesis : Research has focused on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, showcasing the versatility of azetidines as substrates for the synthesis of functionalized compounds (Ye et al., 2011).
Polyurethane Dispersion : The synthesis and application of an azetidine (AZT) containing compound, 3-azetidinyl propanol, in creating a self-curable aqueous-based polyurethane dispersion demonstrate the chemical versatility of azetidines in material science (Wang et al., 2006).
Fluorescent Dyes : Incorporation of azetidine rings into classic fluorophore structures has been found to substantially increase their brightness and photostability, offering new avenues for the development of enhanced fluorescent labels for microscopy and biological imaging (Grimm et al., 2017).
Safety And Hazards
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity . Future research will likely focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJLHUZUSQKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588373 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]azetidine | |
CAS RN |
937621-44-8 |
Source
|
Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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